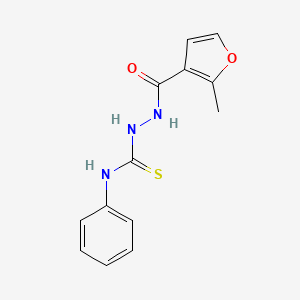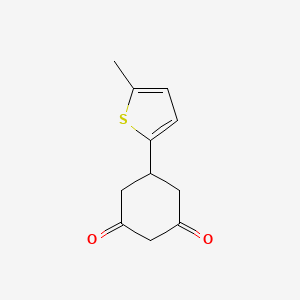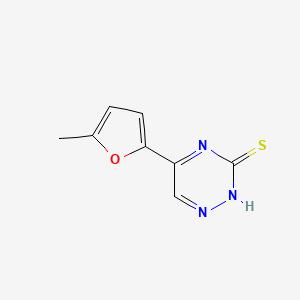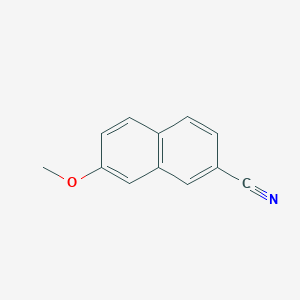
7-Methoxy-2-naphthonitrile
Descripción general
Descripción
7-Methoxy-2-naphthonitrile is a chemical compound that has been the subject of various studies due to its potential applications in pharmaceuticals and organic synthesis. The compound is characterized by the presence of a methoxy group and a nitrile group attached to a naphthalene ring system. The methoxy group is located at the 7th position of the naphthalene, which is a two-ring aromatic hydrocarbon, while the nitrile group is at the 2nd position, indicating the presence of a carbon triple-bonded to a nitrogen atom .
Synthesis Analysis
The synthesis of 7-methoxy-naphthalen-1-yl-acetonitrile, a closely related compound, has been optimized through a multi-step process. Starting
Aplicaciones Científicas De Investigación
Photocycloaddition Studies
- 7-Methoxy-2-naphthonitrile is used in photochemical reactions with various compounds. For instance, Al-Jalal (1990) studied its photochemical reactions with acrylonitrile and 3,4-dihydro-2H-pyran, demonstrating how sunlight can facilitate these reactions (Al-Jalal, 1990).
Crystal Structure Analysis
- The crystal structures of compounds like 8-methoxy-1-naphthonitrile have been determined using X-ray analysis, contributing to our understanding of intramolecular interactions in such molecules (Procter, Britton, & Dunitz, 1981).
Synthesis of Azocine Derivatives
- Al-Jalal (1990) also explored the synthesis of azocine derivatives through the photocycloaddition of phenols to 1-naphthonitrile and 4-methoxy-1-naphthonitrile, highlighting the compound's role in creating new chemical structures (Al-Jalal, 1990).
Photoreactions with Tetramethylethylene
- The photoreactions of 1- and 2-naphthonitriles, including 7-methoxy-2-naphthonitrile, with tetramethylethylene have been studied in various solvents, contributing to the understanding of solvent effects on these reactions (Mccullough, Miller, & Wu, 1977).
Synthetic Process Study
- A study on the synthetic process of 7-methoxy-naphthalen-1-yl-acetonitrile, related to 7-Methoxy-2-naphthonitrile, has been conducted, optimizing reaction conditions and confirming the structure of the synthesized compound (Zhou Min, 2012).
Iodination of Methoxybenzenes and Naphthalenes
- Research by Carreño et al. (1996) shows the iodination of methoxy substituted naphthalenes, including 7-Methoxy-2-naphthonitrile, under mild conditions, providing insights into regiospecific chemical modifications (Carreño, Ruano, Sanz, Toledo, & Urbano, 1996).
HPLC Determination in Pharmaceutical Intermediates
- HPLC methods have been developed for determining 7-methoxy-1-naphthyl-acetonitrile, an important pharmaceutical intermediate, showcasing the compound's relevance in pharmaceutical analysis (Duan Wei-hua, 2009).
Safety And Hazards
The safety information for 7-Methoxy-2-naphthonitrile includes several hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, and avoiding contact with skin and eyes .
Propiedades
IUPAC Name |
7-methoxynaphthalene-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-14-12-5-4-10-3-2-9(8-13)6-11(10)7-12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNOVHIIZNWROY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2)C#N)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449593 | |
| Record name | 2-Cyano-7-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2-naphthonitrile | |
CAS RN |
90381-43-4 | |
| Record name | 2-Cyano-7-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[methyl(1-methylpyrrolidin-3-yl)amino]propanoate](/img/structure/B3022481.png)
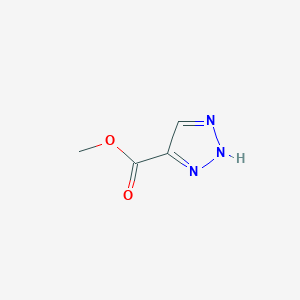
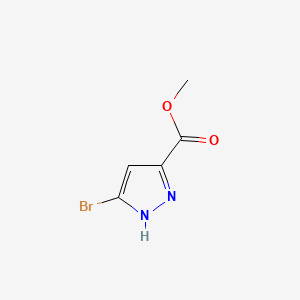
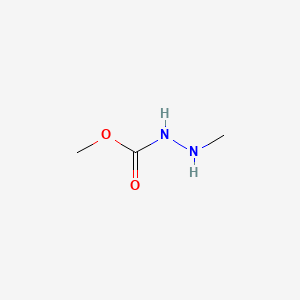
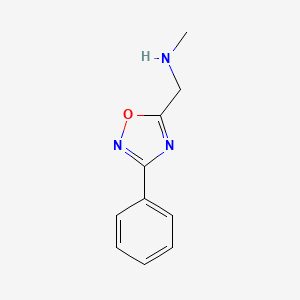
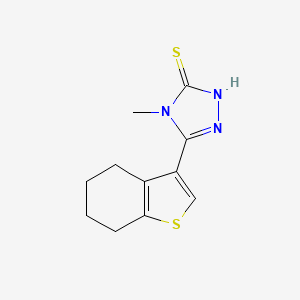
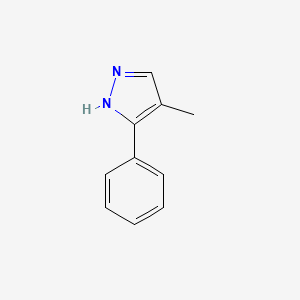
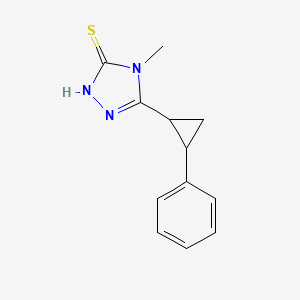
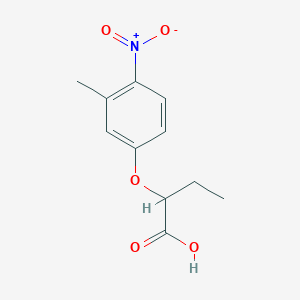
![(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3022494.png)
![6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022496.png)
